2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

Chemical Identity Structural Confirmation Procurement QC

2-(2,4-Dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097897-29-3) features a unique 2,4-dichlorophenoxy group and rigid cyclohexyl-pyrazole linker, imparting distinct hydrogen-bonding and lipophilicity properties vs. simpler phenoxy analogs. Ideal as an SAR probe for herbicide discovery or a building block for focused pyrazole-acetamide libraries. Sourcing this specific CAS ensures defined physicochemical profiles, avoiding the risk of analog substitution.

Molecular Formula C17H19Cl2N3O2
Molecular Weight 368.26
CAS No. 2097897-29-3
Cat. No. B2911622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
CAS2097897-29-3
Molecular FormulaC17H19Cl2N3O2
Molecular Weight368.26
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3
InChIInChI=1S/C17H19Cl2N3O2/c18-12-2-7-16(15(19)10-12)24-11-17(23)21-13-3-5-14(6-4-13)22-9-1-8-20-22/h1-2,7-10,13-14H,3-6,11H2,(H,21,23)
InChIKeyPRJBDELBULATIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (2097897-29-3): Analytical Reference and Procurement Profile


2-(2,4-Dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097897-29-3) is a synthetic small molecule with the molecular formula C17H19Cl2N3O2 and a molecular weight of 368.26 g/mol. It features a 2,4-dichlorophenoxy acetamide scaffold linked to a cyclohexyl ring bearing a 1H-pyrazol-1-yl substituent. The compound belongs to the broader class of pyrazole-containing acetamide derivatives that have been explored in agrochemical patents for herbicidal and fungicidal applications [1]. Currently, primary literature reporting quantitative biological, physicochemical, or comparative data for this specific compound is extremely limited, and no head-to-head comparator studies have been identified.

Procurement Risk in the Pyrazole-Acetamide Series: Why 2-(2,4-Dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Cannot Be Casually Substituted


Within the pyrazole-acetamide chemical space, even minor structural modifications can drastically alter target engagement, selectivity, and physicochemical properties. For instance, the substitution pattern on the phenoxy ring (2,4-dichloro vs. 2,3-dichloro or 4-chloro) can affect hydrogen-bonding capacity and lipophilicity, while the nature of the cyclohexyl linker and the pyrazole N-substitution can dictate conformational rigidity and metabolic stability. Generically substituting 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide with a close analog risks losing the defined property profile required for a specific assay or synthetic application. However, quantitative evidence directly documenting these differences for this particular compound is currently absent from the open literature.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (2097897-29-3)


Structural Uniqueness Confirmed by InChI Key and SMILES

The compound possesses a unique InChI Key (PRJBDELBULATIT-UHFFFAOYSA-N) and a distinct SMILES string (C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3) that differentiate it from all other regioisomers and substitution variants within the pyrazole-acetamide family. The 2,4-dichloro substitution pattern on the phenoxy ring, combined with the direct N-cyclohexyl-pyrazole linkage, defines a chemotype that is structurally distinct from analogs bearing different halogenation patterns (e.g., 4-chloro, 2,3-dichloro) or alternative linker geometries. Comparative structural data for a closely related analog, 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097927-34-7), which lacks the dichloro substitution, highlights the basis for differential lipophilicity and potential binding interactions. No quantitative comparative biological or physicochemical data for these compounds are publicly available.

Chemical Identity Structural Confirmation Procurement QC

Molecular Weight and Formula Differentiate from Common Library Analogs

The compound's molecular formula (C17H19Cl2N3O2, MW 368.26) distinguishes it from frequently encountered screening analogs that feature additional methyl groups on the pyrazole or alternative substituents. For example, the commercially available ChemBridge compound 66247788 (2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylacetamide) has a molecular weight of 356 g/mol and contains an N-methylated ethyl linker instead of the cyclohexyl-pyrazole motif. This structural divergence implies differences in hydrogen-bond donor/acceptor capacity, topological polar surface area (tPSA), and rotatable bond count, which can collectively influence membrane permeability and target engagement. However, no experimental comparative data exist.

Molecular Properties Library Design Procurement Specification

Patent Landscape Indicates Herbicidal Activity Class-Level Potential

A 1996 patent (WO9600008A1) describes herbicidal compositions containing pyrazole derivatives represented by a general formula that encompasses the core scaffold of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide. The patent claims that these compounds, in combination with chloroacetamide or other herbicides, control gramineous and herbaceous weeds at very low doses without damaging corn. However, the specific compound is not explicitly exemplified, and no quantitative herbicidal activity data (e.g., ED50, selectivity indices) are provided for the compound itself relative to standards.

Agrochemical Herbicide Pyrazole Derivative

Recommended Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Based on Current Evidence


Exploratory Agrochemical Screening in Pyrazole-Based Herbicide Programs

Despite the absence of compound-specific quantitative data, the structural alignment of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide with the pyrazole carboxamide chemotype claimed in WO9600008A1 suggests it may serve as a probe molecule in early-stage herbicide discovery. Its 2,4-dichlorophenoxy moiety and cyclohexyl-pyrazole linkage differentiate it from simpler phenoxy analogs, potentially offering altered weed spectrum or crop selectivity. However, this application scenario is speculative and requires users to generate their own dose-response data against relevant weed species.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies

The unique combination of the 2,4-dichlorophenoxy group and the 4-(1H-pyrazol-1-yl)cyclohexyl amine fragment makes this compound a valuable negative control or comparator in SAR studies aimed at understanding the impact of halogen substitution patterns and linker rigidity on biological activity. It can be compared against analogs such as 2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide (CAS 2097927-34-7) and N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide derivatives to correlate structural changes with target engagement or phenotypic readouts.

Synthetic Intermediate or Building Block for Focused Libraries

Given its commercial availability as a research compound , this molecule can serve as a synthetic building block for generating focused libraries of pyrazole-acetamide derivatives. The cyclohexyl ring and pyrazole nitrogen provide sites for further derivatization, while the dichlorophenoxy group remains constant, enabling systematic exploration of structure-property relationships in medicinal chemistry or agrochemical projects.

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